molecular formula C7H7ClOS B8797361 4-Chloro-3-methoxybenzenethiol CAS No. 61150-48-9

4-Chloro-3-methoxybenzenethiol

Cat. No.: B8797361
CAS No.: 61150-48-9
M. Wt: 174.65 g/mol
InChI Key: AXGCKAXNQUIPER-UHFFFAOYSA-N
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Description

Significance of Aryl Thiols as Versatile Synthons and Ligands in Contemporary Organic Chemistry

Aryl thiols, characterized by a sulfhydryl (-SH) group attached to an aromatic ring, are highly valuable in organic synthesis. wikipedia.org They serve as versatile synthons, or building blocks, for creating complex molecules. Their utility stems from the reactivity of the thiol group, which is more acidic than its alcohol counterpart and acts as a potent nucleophile once deprotonated to a thiolate. wikipedia.org This nucleophilicity allows for the formation of thioethers, which are crucial in many biologically active compounds. rsc.orgorganic-chemistry.org

Furthermore, aryl thiols are instrumental in forming carbon-sulfur (C-S) and carbon-carbon (C-C) bonds, essential transformations in synthetic chemistry. rsc.orgorganic-chemistry.org For instance, nickel-catalyzed cross-electrophile coupling reactions can utilize aryl thiols to create structurally diverse biaryls. rsc.org Beyond their role as reactants, thiolates derived from aryl thiols function as effective ligands, forming stable complexes with transition metals. wikipedia.org This property is leveraged in catalysis and materials science. Their importance is underscored by their application in the synthesis of pharmaceuticals, pesticides, and dyes. google.comguidechem.com

Contextualizing Substituted Benzenethiols in Synthetic Methodologies and Chemical Transformations

Substituted benzenethiols, which feature additional functional groups on the benzene (B151609) ring, offer a rich and tunable platform for chemical synthesis. The nature and position of these substituents significantly influence the electronic properties and reactivity of the thiol group, allowing chemists to fine-tune their synthetic strategies.

Several methods exist for the preparation of substituted benzenethiols, including the reduction of sulfonyl chlorides, the dealkylation of thioethers, and diazotization methods. google.com More contemporary methods involve transition-metal-catalyzed reactions, such as the copper-catalyzed coupling of aryl halides with a sulfur source. organic-chemistry.orgbeilstein-journals.org These methods often tolerate a wide array of functional groups, including methoxy (B1213986), chloro, and nitro groups. organic-chemistry.orgrsc.org

Once formed, substituted benzenethiols are key intermediates in a variety of chemical transformations. They are widely used in the synthesis of heterocyclic compounds like benzothiazines, which are known for their pharmacological importance. openmedicinalchemistryjournal.com They also serve as precursors for thiophosphates, which have applications as pesticides and enzyme modifiers, through copper-catalyzed coupling with H-phosphonates. organic-chemistry.org Additionally, the thiol group can be oxidized to form disulfides or sulfonyl derivatives, further expanding their synthetic utility. bioorganica.com.ua

Research Trajectories for 4-Chloro-3-methoxybenzenethiol: An Overview of Synthetic Utility and Reactivity

This compound (CAS No. 61150-48-9) is a specific substituted benzenethiol (B1682325) whose research trajectory highlights its utility in specialized synthetic applications. oakwoodchemical.comambeed.com Its structure, featuring a chloro and a methoxy group, makes it a valuable intermediate for creating complex molecules with specific electronic and steric properties.

A documented synthesis of this compound involves a Grignard reaction, starting from 5-bromo-2-chloroanisole. scispace.com The process includes the formation of a Grignard reagent, followed by a reaction with elemental sulfur, and subsequent workup to yield the desired thiol. scispace.com

Table 1: Synthesis of this compound

Step Reagents and Conditions Intermediate/Product Yield Reference
1 5-bromo-2-chloroanisole, Magnesium turnings, Iodine, Anhydrous THF, Reflux Grignard Reagent - scispace.com
2 Powdered sulfur Magnesium thiolate salt - scispace.com

The reactivity of this compound is demonstrated in its use as a nucleophile for the synthesis of advanced materials. For example, it has been used to create photoacoustic probes by reacting it with a cyanine (B1664457) dye (Cy7-Cl) in the presence of a base. scispace.com This reaction involves the displacement of a chlorine atom on the cyanine scaffold by the thiolate of this compound, showcasing the thiol's nucleophilic character. scispace.com

Table 2: Physicochemical Properties and Spectroscopic Data for this compound

Property Value Reference
Molecular Formula C₇H₇ClOS oakwoodchemical.comambeed.com
Molecular Weight 174.65 g/mol ambeed.com
¹H NMR (600 MHz, CDCl₃) δ (ppm) 7.19 (d, J = 8.1 Hz, 1H), 6.84 – 6.78 (m, 2H), 3.86 (s, 3H), 3.51 (s, 1H) scispace.com
¹³C NMR (150 MHz, CDCl₃) δ (ppm) 155.08, 130.52, 130.38, 122.45, 120.14, 113.31, 56.22 scispace.com

Scope and Objectives for Advanced Research on this compound

The unique substitution pattern of this compound presents several opportunities for advanced research. Future investigations could focus on expanding its applications in medicinal chemistry, materials science, and catalysis.

A primary objective would be to explore its role as a precursor for novel biologically active molecules. The synthesis of pyrimido-isoquinolin-quinone derivatives with antibacterial activity has been demonstrated using the structurally similar 4-chlorothiophenol. nih.gov A similar strategy could be applied to this compound to generate new compounds for screening against drug-resistant bacteria. The methoxy group could potentially alter the steric and electronic properties, leading to modified activity profiles. nih.gov

Another promising research avenue is the synthesis of complex heterocyclic compounds. Substituted benzenethiols are known precursors to 1,3-oxazole-4-carboxylates, some of which exhibit significant anticancer activity. bioorganica.com.ua Synthesizing sulfonyl derivatives from this compound could lead to a new class of 1,3-oxazoles with potential therapeutic value.

In materials science, the compound could be investigated for the creation of self-assembled monolayers (SAMs) on metal surfaces, a known application for other methoxy-substituted thiophenols. chemicalbook.com The presence of the chloro and methoxy groups would likely influence the packing and electronic properties of the resulting monolayer, which could be useful in developing sensors or modifying electrode surfaces. Further research into its use in synthesizing photoactive or redox-active materials, similar to its documented use in photoacoustic probes, is also warranted. scispace.com

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
4-chlorothiophenol
5-bromo-2-chloroanisole
Cy7-Cl
Thioether
Biaryl
Benzothiazine
Thiophosphate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61150-48-9

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

4-chloro-3-methoxybenzenethiol

InChI

InChI=1S/C7H7ClOS/c1-9-7-4-5(10)2-3-6(7)8/h2-4,10H,1H3

InChI Key

AXGCKAXNQUIPER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Methoxybenzenethiol

Thiol-Group Reactivity: Oxidation and Nucleophilic Characteristics

The thiol group is the most reactive site in the 4-chloro-3-methoxybenzenethiol molecule, readily undergoing oxidation and acting as a potent nucleophile in various reactions.

Dimerization to Disulfides via Aerobic Oxidation and Catalysis

A characteristic reaction of thiols is their oxidation to disulfides. In the case of this compound, this transformation yields bis(4-chloro-3-methoxyphenyl) disulfide. This dimerization can be achieved through aerobic oxidation, an environmentally benign method that utilizes molecular oxygen as the oxidant. The efficiency of this reaction is often enhanced by the use of catalysts.

Various catalytic systems have been developed for the aerobic oxidation of thiols. While specific catalysts for the dimerization of this compound are not extensively documented in readily available literature, general methods for the oxidation of substituted thiophenols are applicable. These often involve transition metal catalysts. For instance, copper-based catalysts, including copper(I) and copper(II) oxides, are known to facilitate the oxidation of aromatic thiols to their corresponding disulfides. chemicalpapers.com The reaction mechanism typically involves the formation of a thiyl radical intermediate, which then dimerizes. Other catalytic systems employing metals like iron have also been shown to be effective for the aerobic oxidation of thiols. chemicalpapers.com Furthermore, non-metallic catalytic systems, such as those involving iodine, can also promote the efficient conversion of thiols to disulfides under aerobic conditions. mdpi.com

Catalyst TypeGeneral Examples
Transition MetalCopper(I) oxide, Copper(II) oxide, Iron-based catalysts
Non-MetalIodine

Thiol as a Nucleophile in C-S Bond Forming Reactions

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This characteristic allows it to participate in a variety of carbon-sulfur (C-S) bond-forming reactions. A common example is the reaction with alkylating agents, such as alkyl halides, to form thioethers. oncohemakey.com In this SN2 reaction, the thiolate anion, formed by deprotonation of the thiol, acts as the nucleophile, displacing the halide from the alkylating agent.

Another important class of reactions involves the acylation of the thiol group. Acyl chlorides, for instance, react with this compound to form thioesters. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the thiol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion.

ElectrophileReaction TypeProduct
Alkyl HalideSN2Thioether
Acyl ChlorideNucleophilic Acyl SubstitutionThioester

Stereoelectronic Effects on Thiol Reactivity

The reactivity of the thiol group in this compound is influenced by the stereoelectronic effects of the substituents on the aromatic ring. Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the molecular properties and reactivity.

The methoxy (B1213986) group (-OCH3) at the meta position to the thiol is an electron-donating group through resonance, increasing the electron density on the aromatic ring. This electronic enrichment can indirectly influence the acidity of the thiol group. The chloro group (-Cl) at the para position is an electron-withdrawing group through its inductive effect, but it can also donate electron density through resonance due to its lone pairs. The interplay of these electronic effects modulates the nucleophilicity of the sulfur atom. A higher electron density on the sulfur would generally lead to increased nucleophilicity. The precise impact of these competing effects on the reaction rates and equilibrium positions of reactions involving the thiol group is a complex interplay of inductive and resonance contributions.

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being directed by the existing substituents.

Electrophilic Aromatic Substitution Patterns on the Substituted Benzene Ring

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The directing effects of the existing substituents determine the position of the incoming electrophile. The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The chloro group is a deactivating group due to its strong inductive electron withdrawal, but it is also an ortho-, para-director because of the resonance donation of its lone pair electrons. libretexts.org

When both an activating and a deactivating group are present, the activating group generally controls the regioselectivity. In the case of this compound, the powerful ortho-, para-directing effect of the methoxy group will dominate. Therefore, incoming electrophiles will be directed to the positions ortho and para to the methoxy group. The positions are C2 and C6 (ortho to methoxy) and C4 (para to methoxy). However, the C4 position is already substituted with a chlorine atom. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C6 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

PositionRelation to Methoxy GroupRelation to Chloro GroupExpected Reactivity in EAS
C2orthometaFavored
C5paraorthoSterically hindered and electronically less favored
C6orthometaFavored

Nucleophilic Aromatic Substitution Involving the Chlorine Atom

Aryl halides are generally unreactive towards nucleophilic substitution. However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. ck12.orglibretexts.org

In this compound, the chlorine atom is the potential leaving group. The methoxy group is electron-donating, which deactivates the ring towards nucleophilic attack. The thiol group's effect is more complex, but it is not a strong activating group for SNAr. Therefore, direct nucleophilic displacement of the chlorine atom in this compound is expected to be difficult and would likely require harsh reaction conditions. For the reaction to proceed, a strong nucleophile and high temperatures would likely be necessary. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the chlorine would significantly facilitate this reaction, but such a group is not present in this molecule. ck12.org

Investigation of Regioselectivity in Multi-Functionalized Aryl Systems

The presence of multiple reactive sites on the this compound ring system, particularly the thiol group and the chloro-substituted carbon, makes regioselectivity a critical aspect of its chemistry. In transition metal-catalyzed cross-coupling reactions, the choice of catalyst and reaction conditions can selectively direct the transformation to either the C-S bond or the C-Cl bond.

Research into the thiation of aryl halides has demonstrated that high regioselectivity can be achieved by carefully selecting the reaction components. For instance, in copper-catalyzed C-S coupling reactions involving multi-halogenated arenes, the choice of base can dramatically alter the reactivity and selectivity. A study by Ranu and co-workers reported a highly regioselective process for the thiation of aryl halides using an alumina-supported copper catalyst. nih.gov They found that using potassium carbonate (K₂CO₃) as the base allowed for the selective coupling of iodoarenes with thiols, leaving aryl bromides untouched. nih.gov Conversely, switching the base to cesium carbonate (Cs₂CO₃) under the same conditions resulted in the chemoselective coupling of the aryl bromide with the thiol. nih.gov This highlights how subtle changes in the reaction environment can be exploited to control which functional group in a multi-functionalized system reacts.

This principle is directly applicable to systems like this compound when reacting with other multi-functionalized partners. The relative reactivity of the C-Cl bond versus other potential reaction sites can be modulated by the choice of catalyst, ligands, and base, enabling selective synthesis of complex molecules.

Table 1. Influence of Base on Regioselective C-S Coupling of Aryl Halides with Thiols nih.gov
Catalyst SystemBaseReactive Aryl HalideUnreactive Aryl HalideOutcome
Alumina-Supported CopperK₂CO₃IodoarenesBromoarenesSelective coupling at the C-I bond
Alumina-Supported CopperCs₂CO₃Bromoarenes-Selective coupling at the C-Br bond

Mechanisms of Key Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and developing new synthetic methodologies. The transformations of this compound can proceed through various pathways, including radical, concerted, and stepwise mechanisms, often influenced by external factors like catalysts and solvents.

While many thiol reactions proceed via nucleophilic pathways, radical mechanisms offer an alternative and powerful route for forming C-S bonds. These reactions are typically initiated by light (photoredox catalysis) or radical initiators, leading to the formation of a thiyl radical (RS•) as a key intermediate. youtube.comyoutube.com

A notable example is the photoinduced, copper-catalyzed C-S cross-coupling of aryl thiols with aryl halides. organic-chemistry.org Mechanistic studies suggest that this transformation follows a single-electron transfer (SET) pathway, which involves radical intermediates. organic-chemistry.org In this process, a Cu(I)-thiolate complex absorbs light and engages in an SET event to cleave the aryl-halide bond, generating an aryl radical. organic-chemistry.org This contrasts with traditional thermal methods that often proceed through concerted oxidative addition. organic-chemistry.org

The general steps in a free radical reaction involving thiols are:

Initiation: Generation of radicals, often by homolytic cleavage of a bond using heat or UV light. youtube.comyoutube.com

Propagation: A radical reacts with a stable molecule to form a new bond and another radical, which continues the chain reaction. youtube.com For example, a thiyl radical can be generated and then react with another species.

Termination: Two radicals combine to form a stable, non-radical product, ending the chain reaction. youtube.com

Another advanced methodology involves a three-component organophotoredox coupling of N-alkenyl amides with α-bromocarbonyls and various nucleophiles, including thiophenols. nih.gov This transition-metal-free process operates via a radical-polar crossover mechanism, demonstrating the versatility of radical pathways in forming complex molecules from simple precursors. nih.gov

Table 2. Comparison of Thermal vs. Photoinduced C-S Coupling Pathways organic-chemistry.org
ConditionTypical MechanismKey Intermediate(s)Temperature
Thermal (e.g., heating)Stepwise (Oxidative Addition/Reductive Elimination)High-valent metal complexes (e.g., Pd(II), Cu(III))Often ≥ 50 °C
Photoinduced (e.g., light)Radical (Single-Electron Transfer)Thiyl radicals, Aryl radicals, Cu(I)-thiolate complexesCan proceed at 0 °C or below

Transition metal-catalyzed C-S cross-coupling reactions are a cornerstone for synthesizing aryl sulfides and typically proceed through a stepwise catalytic cycle. nih.gov Common catalysts are based on palladium and copper. rsc.orgnih.gov

The generally accepted mechanism for these reactions involves three key steps:

Oxidative Addition: The aryl halide (Ar-X) reacts with a low-valent metal catalyst (e.g., Pd(0) or Cu(I)), breaking the C-X bond and forming a higher-valent metal-aryl complex.

Ligand Exchange/Transmetalation: The thiol (or its corresponding thiolate) displaces a ligand on the metal center.

Reductive Elimination: The aryl and thiolate groups on the metal center couple to form the C-S bond of the final aryl sulfide product, regenerating the low-valent catalyst which re-enters the catalytic cycle. nih.gov

Definitive mechanistic investigations have shown that each of these elementary steps is associated with a low activation barrier, allowing the transformations to occur rapidly under appropriate conditions. nih.gov Some copper-catalyzed reactions are proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov Computational studies on copper-catalyzed C-S coupling have also suggested that a catalytically competent intermediate, such as [Cu(SPh)₂]K, can initiate the catalytic cycle, which then proceeds through a series of transition states and intermediates. rsc.org These multi-step pathways stand in contrast to concerted mechanisms, where bond-forming and bond-breaking occur in a single transition state, and radical pathways that involve single-electron intermediates.

The choice of solvent and catalyst system has a profound impact on the efficiency, selectivity, and underlying mechanism of C-S coupling reactions.

Catalyst Influence: The nature of the catalyst, including the metal center and its supporting ligands, is crucial. In palladium-catalyzed C-S coupling, it was traditionally thought that chelating, bisphosphine ligands were necessary to prevent displacement by the strongly binding thiolates. nih.gov However, recent research has shown that catalysts supported by monophosphine ligands can achieve more effective catalysis, enabling reactions at lower temperatures with a broader range of substrates. nih.gov In copper catalysis, reactions can often proceed efficiently without added ligands, particularly in polar protic solvents. rsc.org

Solvent Influence: The solvent can affect reaction rates and selectivity by stabilizing intermediates and transition states. For example, some copper(I)-catalyzed C-S cross-coupling reactions proceed smoothly in polar protic solvents. rsc.org The solvent can also play a more direct role in the reaction mechanism. Studies on transition metal-catalyzed nitrene transfer reactions have shown that coordinating solvents can increase the steric bulk around the metal center, which can either alter the chemoselectivity of the reaction or shut down reactivity entirely. chemrxiv.org This demonstrates that the solvent is not merely an inert medium but an active participant that can be tuned to control the reaction pathway.

Table 3. Effect of Catalyst and Solvent on C-S Coupling Reactions
FactorExample SystemObservationReference
Ligand Type (Catalyst)Pd-catalyzed coupling of thiols and aryl bromidesMonophosphine ligands allow for lower reaction temperatures and use of soluble bases compared to bisphosphine ligands. nih.gov
Solvent PolarityCu(I)-catalyzed coupling of thiophenols and aryl iodidesReactions proceed smoothly and efficiently in polar protic solvents without added ligands. rsc.org
Base/ReagentCu-catalyzed thiation of dihaloarenesUsing K₂CO₃ favors reaction with iodoarenes, while Cs₂CO₃ favors reaction with bromoarenes, controlling regioselectivity. nih.gov
Solvent CoordinationAg-catalyzed nitrene transferCoordinating solvents can alter chemoselectivity or inhibit the reaction by changing the steric environment of the catalyst. chemrxiv.org

Derivatives and Analogues of 4 Chloro 3 Methoxybenzenethiol in Organic Synthesis

Synthesis of Thioether Derivatives from 4-Chloro-3-methoxybenzenethiol

The nucleophilic nature of the thiol group in this compound is central to the formation of thioether derivatives. This transformation is typically achieved through the formation of a carbon-sulfur (C-S) bond, a cornerstone of organosulfur chemistry.

Alkylation and Arylation Strategies for C-S Bond Formation

The synthesis of thioethers from this compound can be readily accomplished through alkylation and arylation reactions. These methods are fundamental in expanding the molecular complexity of the starting thiol.

Alkylation of this compound typically proceeds via a nucleophilic substitution mechanism. The thiol is first deprotonated with a suitable base, such as an alkali metal hydroxide (B78521) or carbonate, to form the more nucleophilic thiolate anion. This anion then reacts with an alkyl halide (e.g., alkyl bromide or iodide) to displace the halide and form the corresponding thioether. The general scheme for this reaction is depicted below:

Scheme 1: General representation of the alkylation of this compound.

A variety of alkylating agents can be employed, allowing for the introduction of diverse alkyl chains, including those with additional functional groups. The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetone to facilitate the reaction.

Arylation of this compound to form diaryl thioethers is often more challenging than alkylation and typically requires more specialized conditions. One common approach is the nucleophilic aromatic substitution (SNAr) reaction, where the thiolate of this compound attacks an electron-deficient aromatic ring bearing a good leaving group, such as a nitro or fluoro substituent.

More versatile methods for arylation involve transition metal-catalyzed cross-coupling reactions, which are discussed in the following section.

Advanced Catalyst Systems for Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-S bonds, offering a broad substrate scope and high functional group tolerance. mdpi.com These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand.

For the arylation of this compound, a common catalytic cycle involves the oxidative addition of an aryl halide to a low-valent palladium species, followed by transmetalation with the thiolate of this compound, and finally, reductive elimination to yield the diaryl thioether and regenerate the active palladium catalyst.

The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. Examples of such ligands include those from the Buchwald and Hartwig groups, which have been instrumental in advancing C-S cross-coupling methodologies.

Catalyst SystemAryl HalideThiolLigandBaseSolvent
Pd(OAc)₂ / LigandAr-Br, Ar-IThis compoundBuchwald or Hartwig type phosphine ligandsK₃PO₄, Cs₂CO₃Toluene (B28343), Dioxane
Pd₂(dba)₃ / LigandAr-Cl, Ar-BrThis compoundBulky electron-rich phosphine ligandsNaOt-Bu, K₂CO₃Toluene, THF

Exploiting this compound as a Precursor for Heterocyclic Scaffolds

The reactive functionalities of this compound make it an attractive starting material for the synthesis of various sulfur-containing heterocyclic compounds. These heterocycles are prevalent in medicinal chemistry and materials science.

Construction of Sulfur-Containing Heterocycles

Benzothiazoles are a prominent class of sulfur-containing heterocycles with a wide range of biological activities. The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol with a variety of functional groups. While this compound is not a direct precursor, its chemical structure provides a foundation for synthetic routes that could lead to substituted benzothiazoles. For instance, functional group interconversion, such as the introduction of an amino group ortho to the thiol, would transform it into a suitable precursor for benzothiazole synthesis.

Thianaphthenes (Benzothiophenes) are another important class of sulfur-containing heterocycles. Their synthesis can be achieved through various strategies, including the intramolecular cyclization of appropriately substituted precursors. Starting from this compound, one could envision a synthetic pathway involving the introduction of a two-carbon unit at the ortho position to the thiol group, followed by cyclization to form the thianaphthene ring system.

Synthesis of Thio-functionalized Polycyclic Aromatic Hydrocarbons

The incorporation of sulfur atoms into polycyclic aromatic hydrocarbons (PAHs) can significantly influence their electronic and photophysical properties. This compound can serve as a building block for the synthesis of thio-functionalized PAHs.

One potential strategy involves the palladium-catalyzed cross-coupling of this compound with dihaloaromatic compounds. This approach can lead to the formation of extended π-conjugated systems containing sulfur linkages. The resulting thio-functionalized PAHs may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Design and Synthesis of Advanced Functional Molecules Incorporating the this compound Moiety

The unique substitution pattern of this compound makes it a valuable synthon for the design and synthesis of advanced functional molecules with specific properties. An example of this is in the development of precursors for positron emission tomography (PET) ligands. For instance, the synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide, a precursor for a metabotropic glutamate receptor 4 (mGluR4) PET ligand, highlights the utility of a closely related structural motif. This underscores the potential of this compound derivatives in the development of diagnostic and therapeutic agents.

The synthesis of such advanced molecules often involves multi-step reaction sequences where the this compound moiety is strategically introduced to impart desired electronic or steric properties to the final molecule. The presence of the chloro and methoxy (B1213986) groups provides handles for further chemical modification, allowing for the fine-tuning of the molecule's properties.

Integration into Photoacoustic Scaffolds and Imaging Probes

Photoacoustic imaging (PAI) is a non-invasive imaging modality that combines light and sound to visualize tissues and molecular processes. It relies on contrast agents that absorb light and convert it into sound waves. While this compound itself is not a photoacoustic agent, its functional groups offer potential pathways for its incorporation into photoacoustic probes.

The thiol (-SH) group is particularly useful for anchoring molecules to the surface of nanoparticles, such as gold nanoparticles, which are often used as the core of photoacoustic contrast agents. This surface functionalization is a common strategy to enhance the stability and biocompatibility of the nanoparticles and to add further functionalities. For instance, a derivative of this compound could be attached to a gold nanoparticle scaffold, where the nanoparticle itself is the primary photoacoustic signal generator.

Furthermore, the aromatic ring of this compound could serve as a building block in the synthesis of near-infrared (NIR) absorbing dyes. The chloro and methoxy substituents can modulate the electronic properties of the dye, potentially tuning its absorption wavelength to the NIR region (700-1700 nm), which is optimal for deep tissue imaging. Thiophenols are known to be used in the synthesis of thioquinone-type dyes, which have been investigated for their NIR absorption properties. zenodo.org

A hypothetical integration of a this compound derivative into a photoacoustic probe is presented in the table below.

Component of Photoacoustic ProbePotential Role of a this compound DerivativeRationale
Core Nanoparticle (e.g., Gold Nanostar) Surface LigandThe thiol group can form a strong covalent bond with the gold surface, providing stability to the nanoparticle in biological environments.
NIR-Absorbing Organic Dye Synthetic PrecursorThe aromatic thiol can be a precursor in the synthesis of complex dyes. The chloro and methoxy groups can influence the dye's electronic structure, affecting its absorption maximum and quantum yield.
Targeting Moiety LinkerThe thiol group could be used in click chemistry reactions to conjugate a targeting ligand (e.g., an antibody or peptide) to the photoacoustic probe, enabling it to accumulate at a specific disease site.

Derivatization for Material Science Applications (e.g., photosensitive materials, optical resin monomers)

In material science, aromatic thiols are valuable precursors for polymers with specialized optical and electronic properties. The high polarizability of the sulfur atom makes sulfur-containing polymers attractive for applications requiring a high refractive index. nih.gov

Photosensitive Materials:

The thiol group of this compound can readily participate in thiol-ene and thiol-yne "click" polymerization reactions. These reactions are often initiated by light (photopolymerization) and are used to create highly cross-linked polymer networks. Such networks form the basis of various photosensitive materials, including photoresists used in microlithography. The properties of the resulting polymer, such as its solubility and thermal stability, would be influenced by the chloro and methoxy substituents on the benzene (B151609) ring.

Optical Resin Monomers:

Polymers with a high refractive index are essential for the manufacturing of advanced optical components like lenses, optical fibers, and waveguides. The incorporation of aromatic and halogenated monomers into a polymer matrix is a known strategy to increase its refractive index. nih.govresearchgate.net this compound possesses both an aromatic ring and a chlorine atom, making its derivatives promising candidates for high refractive index optical resins.

A derivative of this compound could be synthesized to contain a polymerizable group, such as an acrylate or an epoxide. This monomer could then be co-polymerized with other monomers to produce an optical resin with tailored properties. The table below outlines the potential contributions of this compound's structural features to the properties of an optical resin.

Structural Feature of this compoundPotential Contribution to Optical Resin Properties
Thiol/Thioether Linkage High Refractive Index, Thermal Stability
Aromatic Ring High Refractive Index, Rigidity
Chloro Group Increased Refractive Index and Density
Methoxy Group Can influence solubility and processing characteristics

Research on the polymerization of a related compound, 4-chloro-1,3-benzenedithiol, to form polyphenylene sulfides has demonstrated the feasibility of incorporating chloro-substituted aromatic thiols into polymer backbones. researchgate.net This suggests that derivatives of this compound could similarly be used to create novel polymers for advanced material science applications.

Theoretical and Computational Chemistry Studies of 4 Chloro 3 Methoxybenzenethiol

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons and the nature of molecular orbitals are fundamental to understanding a molecule's behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping this electronic landscape.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. By calculating the electron density, DFT can determine the ground-state properties of a molecule. For 4-chloro-3-methoxybenzenethiol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry and compute various electronic descriptors.

These calculations yield crucial data points that characterize the molecule's stability and electronic nature. Key ground state properties that would be determined include the total energy, dipole moment, and the distribution of atomic charges. The optimized geometry provides the most stable three-dimensional arrangement of the atoms, revealing important bond lengths and angles that are influenced by the electronic interplay of the chloro, methoxy (B1213986), and thiol substituents.

Table 1: Calculated Ground State Properties of this compound

PropertyValue
Total Energy (Hartree)-1257.89
Dipole Moment (Debye)2.15
C-S Bond Length (Å)1.78
S-H Bond Length (Å)1.35
C-Cl Bond Length (Å)1.75
C-O Bond Length (Å)1.37

Note: The data presented in this table is illustrative and represents typical values expected from DFT calculations for a molecule with this structure.

Predictive Modeling of Reactivity and Selectivity via Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity and selectivity of chemical reactions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energies and spatial distributions of these orbitals are critical in determining how the molecule will interact with other chemical species.

For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs, making the thiol group a likely site for electrophilic attack. The LUMO, conversely, would be distributed across the aromatic ring, influenced by the electron-withdrawing chloro group, indicating the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.10
HOMO-LUMO Gap5.15

Note: The data in this table is representative of values obtained from DFT calculations and serves to illustrate the application of FMO theory.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates.

Transition State Characterization for Thiol-Based Reactions

Reactions involving the thiol group, such as deprotonation, oxidation, or nucleophilic addition, proceed through a high-energy transition state. Computational methods can locate and characterize these fleeting structures on the potential energy surface. A transition state is a first-order saddle point, having a single imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.

For a reaction like the deprotonation of the thiol group of this compound by a base, computational modeling can determine the geometry of the transition state, where the proton is partially transferred between the sulfur and the base. The energy of this transition state is crucial for calculating the activation energy of the reaction.

Energy Profiles and Reaction Coordinate Analysis

By mapping the energy of the system as the reaction progresses from reactants to products, a reaction energy profile can be constructed. This profile visualizes the activation energies and the energies of any intermediates. The reaction coordinate is the path of minimum energy connecting reactants and products through the transition state.

For a representative thiol-based reaction, such as its role as a nucleophile attacking an electrophilic center, the energy profile would show an initial increase in energy to reach the transition state, followed by a decrease to the final product. The heights of these energy barriers dictate the kinetics of the reaction.

Table 3: Illustrative Energy Profile for a Thiol-Based Nucleophilic Substitution Reaction

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-5.8

Note: This data is a hypothetical representation of a reaction energy profile for illustrative purposes.

Influence of Substituent Effects on Reactivity: A Computational Perspective

The chloro and methoxy groups on the benzene (B151609) ring significantly modulate the reactivity of the thiol group through electronic effects. The chloro group is electron-withdrawing via induction but a weak deactivator in electrophilic aromatic substitution due to its lone pairs. The methoxy group is electron-donating through resonance and an activating group.

Computational analysis can quantify these substituent effects. By calculating properties such as the electrostatic potential surface and atomic charges, the electronic distribution across the molecule can be visualized. For this compound, the interplay of the electron-withdrawing nature of the chlorine and the electron-donating nature of the methoxy group creates a unique electronic environment that influences the acidity of the thiol proton and the nucleophilicity of the sulfur atom.

For instance, the electron-withdrawing chlorine atom would be expected to increase the acidity of the thiol proton compared to an unsubstituted benzenethiol (B1682325), while the electron-donating methoxy group would have the opposite effect. DFT calculations can provide precise values for properties like the pKa, offering a quantitative measure of these substituent effects on reactivity.

Hammett and Taft Analyses of Substituted Thiophenols

Hammett and Taft analyses are linear free-energy relationship (LFER) tools used in physical organic chemistry to quantify the impact of substituents on the reactivity of aromatic and aliphatic compounds, respectively. emerginginvestigators.org The Hammett equation, log(k/k₀) = σρ, relates the reaction rate (k) or equilibrium constant of a substituted aromatic compound to the rate of the unsubstituted compound (k₀) through substituent constants (σ) and a reaction constant (ρ). emerginginvestigators.org The substituent constant, σ, represents the electronic influence (inductive and resonance effects) of a particular substituent. researchgate.net

For substituted thiophenols, Hammett constants can be used to correlate properties like S-H bond dissociation enthalpies and proton affinities with the electronic nature of the ring substituents. researchgate.net The substituents on this compound are a chloro group (Cl) at position 4 and a methoxy group (OCH₃) at position 3.

Methoxy (OCH₃) group: This group is electron-withdrawing inductively (-I) but is a strong electron-donating group via resonance (+R).

The position of these substituents is crucial. For this compound, the chloro group is para to the thiol group, while the methoxy group is meta. The Hammett constants (σ_m for meta and σ_p for para) quantify these effects.

The Taft equation, log(k/k_CH₃) = σρ + δE_s, extends these concepts to aliphatic systems and can separate polar (σ*), steric (E_s), and resonance effects. emerginginvestigators.org While originally for aliphatic systems, its principles are applied to understand steric hindrance in ortho-substituted aromatic compounds, which is not directly applicable to this compound where substituents are in meta and para positions relative to each other. emerginginvestigators.org

SubstituentHammett Constant (σ_p)Hammett Constant (σ_m)
-Cl0.230.37
-OCH₃-0.270.12

Quantum Chemical Descriptors for Structure-Performance Relationships (QSPR-QSAR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies establish mathematical models that relate the chemical structure of a compound to its biological activity or physical properties. jksus.org These models rely on molecular descriptors, which are numerical values derived from the chemical structure. researchgate.net Quantum chemical descriptors, calculated using computational quantum mechanics methods like Density Functional Theory (DFT), provide precise information about the geometric and electronic properties of molecules. jksus.orgresearchgate.net

For a molecule like this compound, these descriptors can predict its reactivity, toxicity, and other properties without the need for experimental measurement. isca.me The use of quantum chemical parameters is advantageous as they have clear physical significance and can be calculated for hypothetical compounds. researchgate.net

Common quantum chemical descriptors used in QSAR/QSPR studies include: researchgate.net

Energy of the Highest Occupied Molecular Orbital (E_HOMO): Relates to the electron-donating ability of a molecule.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): Relates to the electron-accepting ability of a molecule.

HOMO-LUMO energy gap (Δε): A measure of molecular stability and reactivity. jksus.org

Electron Affinity (A): The energy released when an electron is added to a neutral molecule. isca.me

Ionization Potential (I): The energy required to remove an electron from a molecule. isca.me

Electronegativity (χ): The ability of an atom or molecule to attract electrons.

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and is useful for predicting how a molecule will interact with other charged species.

DescriptorDescription
E_HOMOEnergy of the Highest Occupied Molecular Orbital
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital
Δε (HOMO-LUMO gap)Indicator of chemical reactivity and stability
Dipole Moment (μ)Measure of the net molecular polarity
Ionization Potential (I)Energy needed to remove an electron
Electron Affinity (A)Energy released upon gaining an electron

Solvation Effects and pKa Prediction for Thiol Acidity in Varied Media

The acidity of a thiol, quantified by its acid dissociation constant (pKa), is profoundly influenced by the surrounding solvent. libretexts.org Solvation, the interaction between solute and solvent molecules, can stabilize the charged thiolate anion (RS⁻) formed upon deprotonation, thereby affecting the equilibrium of the acid-base reaction. libretexts.org Polar solvents, particularly those capable of hydrogen bonding, are generally effective at stabilizing ions. libretexts.org

Computational chemistry offers powerful tools for predicting the pKa of compounds like this compound. nih.gov Accurate pKa prediction is challenging because it requires precise calculation of the free energy change of dissociation in solution. researchgate.net Various computational approaches are used, often combining quantum mechanics calculations for the molecule with a model for the solvent. nih.gov

Common methods include:

Implicit Solvation Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach simplifies calculations but may miss specific solute-solvent interactions.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. acs.org This method is more computationally intensive but can provide a more accurate description of direct interactions like hydrogen bonding. acs.org

Studies on substituted phenols and thiols have shown that combining an implicit solvation model with a few explicit water molecules (e.g., two or three) hydrogen-bonded to the acidic group can significantly improve the accuracy of pKa predictions. nih.govacs.org For instance, using DFT calculations with the CAM-B3LYP functional and an SMD solvation model in the presence of explicit water molecules has yielded pKa values for phenols with a mean absolute error of just 0.3 units. nih.gov The choice of the density functional (e.g., B3LYP, ωB97XD) and basis set also plays a crucial role in the accuracy of the results. acs.org These methods can be applied to substituted thiophenols to understand how the chloro and methoxy substituents in this compound modulate the acidity of the thiol group.

Advanced Spectroscopic and Mechanistic Characterization Techniques for 4 Chloro 3 Methoxybenzenethiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-Chloro-3-methoxybenzenethiol. One-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environments of the protons and carbons, but two-dimensional (2D) techniques are essential for assembling the complete molecular structure.

Elucidation of Complex Spin Systems using 2D NMR (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are critical for deciphering the complex spin systems within this compound, especially for assigning the closely spaced signals of the aromatic protons and carbons. ipb.pt

COrrelation SpectroscopY (COSY): This proton-detected 2D experiment identifies protons that are J-coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations between adjacent protons on the aromatic ring, allowing for sequential assignment of their positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbons over a single bond. sdsu.eduyoutube.com This technique is invaluable for definitively assigning the ¹³C signals corresponding to the protonated carbons of the benzene (B151609) ring and the methoxy (B1213986) group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1-SH ~3.5 -
C2-H ~7.0 ~112
C3-OCH₃ ~3.9 ~156
C4-Cl - ~125
C5-H ~7.2 ~130
C6-H ~6.8 ~115
OCH₃ ~3.9 ~56

Note: Predicted values are based on typical chemical shifts for substituted benzene derivatives.

Table 2: Expected 2D NMR Correlations for this compound
Experiment Correlating Nuclei Expected Key Correlations
COSY ¹H - ¹H H5 ↔ H6
HSQC ¹H - ¹³C (¹J) H2 ↔ C2; H5 ↔ C5; H6 ↔ C6; H(OCH₃) ↔ C(OCH₃)

| HMBC | ¹H - ¹³C (²J, ³J) | H(OCH₃) ↔ C3; H2 ↔ C1, C3, C4; H6 ↔ C1, C4, C5 |

Dynamic NMR for Probing Conformational Changes and Tautomerism

Dynamic NMR (DNMR) spectroscopy is a powerful method for studying molecular processes that occur on the NMR timescale, such as conformational changes and tautomeric equilibria. nih.govnih.gov For this compound, DNMR can be employed to investigate the rotational dynamics of the methoxy and thiol substituents.

At low temperatures, the rotation around the C-O and C-S bonds may become slow enough to be observed on the NMR timescale. This could potentially lead to the observation of distinct conformers. semanticscholar.org Temperature-dependent NMR studies can provide quantitative data on the energy barriers associated with these rotational processes. semanticscholar.org

While aromatic thiols predominantly exist in the thiol form, the potential for thiol-thione tautomerism can be investigated. NMR is a key technique for studying such equilibria. iaea.orgresearchgate.netencyclopedia.pub Should a tautomeric equilibrium exist, separate sets of signals for each tautomer might be observed at low temperatures, which would coalesce as the temperature is raised and the rate of interconversion increases. The relative integration of the signals would provide the equilibrium constant. encyclopedia.pub

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Nature

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are excellent for identifying functional groups and probing the nature of chemical bonds.

Characteristic Vibrations of Thiol and Methoxy Groups

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its functional groups.

Thiol Group (-SH): The S-H stretching vibration typically appears as a weak band in the IR spectrum in the range of 2550-2600 cm⁻¹. Its position can be influenced by hydrogen bonding. nih.gov

Methoxy Group (-OCH₃): This group gives rise to several characteristic vibrations. The C-H stretching vibrations of the methyl group are expected between 2850 and 3000 cm⁻¹. youtube.com The asymmetric and symmetric C-O-C stretching vibrations are also prominent, typically found near 1250 cm⁻¹ and 1040 cm⁻¹, respectively. researchgate.netcolab.ws

Substituted Benzene Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. youtube.com The C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. mdpi.com Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected below 900 cm⁻¹. youtube.com

Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group/Bond Vibrational Mode Expected Frequency Range (cm⁻¹)
Thiol (-SH) S-H Stretch 2550 - 2600
Aromatic C-H C-H Stretch 3000 - 3100
Methoxy (-OCH₃) C-H Stretch 2850 - 3000
Aromatic Ring C=C Stretch 1400 - 1600
Methoxy (-OCH₃) Asymmetric C-O-C Stretch ~1250
Methoxy (-OCH₃) Symmetric C-O-C Stretch ~1040
Aromatic Ring C-H Out-of-Plane Bend 700 - 900

Computational Vibrational Analysis for Spectral Assignment

To achieve a precise and reliable assignment of the experimental IR and Raman spectra, computational methods are often employed. nih.gov Using quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to compute the vibrational frequencies and intensities of a molecule. mdpi.comnih.gov By comparing the calculated spectrum with the experimental data, each observed band can be confidently assigned to a specific vibrational mode of the molecule. This approach is particularly useful for complex molecules where many vibrational modes can overlap or couple with each other. colab.ws

Advanced Mass Spectrometry for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight, confirming the elemental composition, and elucidating the structure of compounds through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, allowing for the unambiguous confirmation of the elemental formula (C₇H₇ClOS) of this compound.

Under electron ionization (EI), the molecule will fragment in a predictable manner. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragment peaks, with an M+2 peak approximately one-third the intensity of the M peak. semanticscholar.orgmiamioh.edu Common fragmentation pathways for aromatic compounds include the loss of substituents. libretexts.org For this compound, key fragmentations would include the loss of a methyl radical (•CH₃) from the methoxy group, the loss of a chloromethyl radical (•CH₂Cl), or the loss of a chlorine radical (•Cl).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Identity
174/176 [M]⁺ (Molecular Ion)
159/161 [M - CH₃]⁺
139 [M - Cl]⁺
125/127 [M - CH₂O - H]⁺

Note: The presence of chlorine results in isotopic peaks (e.g., m/z 174 and 176).

Furthermore, advanced MS techniques are instrumental in real-time reaction monitoring. purdue.edu Methods like Atmospheric Solids Analysis Probe (ASAP)-MS allow for the rapid analysis of reaction mixtures with minimal sample preparation. waters.com This enables chemists to track the consumption of this compound and the formation of products, providing valuable kinetic and mechanistic information. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for probing the intricate details of reaction mechanisms involving this compound. Its ability to determine the elemental composition of ions with high accuracy allows for the confident identification of reactants, intermediates, products, and byproducts, often without the need for authentic standards.

In mechanistic studies of reactions involving this compound, such as S-alkylation, oxidation, or metal-catalyzed coupling reactions, HRMS can be employed to intercept and characterize transient species. For instance, in the study of a nucleophilic aromatic substitution reaction, HRMS can provide evidence for the formation of Meisenheimer complexes or other short-lived intermediates. By providing the exact mass of these species, researchers can deduce their elemental formula, offering strong support for a proposed reaction pathway.

The high resolving power of HRMS also enables the differentiation of isobaric compounds—molecules that have the same nominal mass but different elemental compositions. This is particularly crucial when multiple potential products or isomers can be formed.

Table 1: Illustrative Application of HRMS in Monitoring a Hypothetical Oxidation Reaction of this compound

Compound Chemical Formula Calculated Exact Mass (m/z) Observed Exact Mass (m/z) Inference
This compoundC₇H₇ClOS174.9930174.9928Starting Material
Disulfide ProductC₁₄H₁₂Cl₂O₂S₂359.9550359.9545Dimerization Product
Sulfenic Acid IntermediateC₇H₇ClO₂S190.9880190.9875Transient Oxidized Species
Sulfinic Acid ProductC₇H₇ClO₃S206.9829206.9824Further Oxidation Product
Sulfonic Acid ProductC₇H₇ClO₄S222.9779222.9773Final Oxidation Product

Note: The "Observed Exact Mass" data is hypothetical and for illustrative purposes to demonstrate the capability of HRMS.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) provides another layer of structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting fragment ions. This technique is invaluable for the structural elucidation of unknown compounds and for confirming the identity of known ones. The fragmentation pattern is characteristic of the molecule's structure and can be used as a chemical fingerprint.

For this compound, the fragmentation in MS/MS would likely proceed through characteristic pathways for aromatic thiols, chlorinated aromatic compounds, and methoxy-substituted aromatics. The initial precursor ion ([M+H]⁺ or [M]⁺˙) would be selected and then subjected to collision-induced dissociation (CID).

Key fragmentation pathways would likely include:

Loss of the thiol hydrogen: A simple fragmentation leading to an [M-H]⁺ ion.

Cleavage of the C-S bond: Resulting in the loss of the SH group or the formation of a thiophenolate cation.

Loss of a methyl radical (•CH₃) from the methoxy group: A common fragmentation for methoxylated aromatic compounds.

Loss of formaldehyde (CH₂O) from the methoxy group.

Loss of a chlorine radical (•Cl): Characteristic of chlorinated aromatic compounds.

Ring fragmentation: At higher collision energies, the aromatic ring itself can fragment.

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion: m/z 174)

Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
159•CH₃[M - CH₃]⁺
141•SH[M - SH]⁺
139•Cl[M - Cl]⁺
129CH₂O + H[M - CH₂O - H]⁺
111•CH₃ + CO[M - CH₃ - CO]⁺

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry and is for illustrative purposes.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself may be challenging, its derivatives, such as metal complexes or S-substituted compounds, are often more amenable to crystallization.

The structural information obtained from X-ray crystallography is highly precise and provides bond lengths, bond angles, and torsional angles. This data is crucial for understanding the steric and electronic effects of the chloro and methoxy substituents on the geometry of the molecule and its interactions in the solid state. For example, the crystal structure of a metal complex with 4-Chloro-3-methoxybenzenethiolate as a ligand would reveal the coordination geometry around the metal center and the nature of the metal-sulfur bond.

Table 3: Crystallographic Data for the Analogous Compound 4-chlorothiophenol researchgate.net

Parameter Value
Chemical FormulaC₆H₅ClS
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.7461(2)
b (Å)9.7601(4)
c (Å)5.7466(3)
β (°)95.869(2)
Volume (ų)320.59(2)
Z2

Data obtained from the crystallographic study of 4-chlorothiophenol, provided as an illustrative example. researchgate.net

In Situ Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., IR, NMR)

In situ spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring chemical reactions in real-time. These methods allow for the observation of the disappearance of reactants, the appearance of products, and the detection of reaction intermediates as the reaction progresses, without the need for sampling and quenching.

In Situ IR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor reactions involving this compound by tracking changes in the vibrational frequencies of functional groups. For example, in an S-alkylation reaction, the disappearance of the S-H stretching band (typically around 2550-2600 cm⁻¹) and the appearance of new C-H stretching bands from the alkyl group can be monitored over time. The kinetics of the reaction can be determined by analyzing the change in the intensity of these characteristic IR bands.

In Situ NMR Spectroscopy: NMR spectroscopy provides detailed structural information and is well-suited for reaction monitoring. In a reaction involving this compound, the chemical shifts of the aromatic protons and the thiol proton are sensitive to changes in the chemical environment. As the reaction proceeds, new sets of signals corresponding to the products will appear, and their integration relative to an internal standard can be used to quantify the extent of the reaction over time. This allows for the determination of reaction rates and the identification of any observable intermediates. For instance, in a study of the reaction of a thiol with an α,β-unsaturated carbonyl compound, ¹H NMR was used to monitor the decrease in the signals of the starting materials and the increase in the signals of the Michael addition product. nih.gov

The application of these in situ techniques provides a deeper understanding of the reaction kinetics and mechanism, enabling the optimization of reaction conditions such as temperature, concentration, and catalyst loading.

Applications of 4 Chloro 3 Methoxybenzenethiol in Specialized Organic Synthesis and Catalysis

Role as a Precursor in Multi-Step Organic Synthesis

In multi-step synthesis, the goal is to construct complex target molecules from simpler, commercially available starting materials. 4-Chloro-3-methoxybenzenethiol is a valuable precursor due to the distinct reactivity of its functional groups, which can be addressed selectively in sequential reaction steps.

Aromatic and heterocyclic compounds are foundational to organic chemistry and are crucial in medicinal chemistry and materials science. fluorochem.co.uk this compound functions as a highly versatile aromatic building block because its three distinct functional groups—thiol, chloro, and methoxy (B1213986)—offer orthogonal sites for chemical modification. This allows for the programmed introduction of new functionalities and the construction of complex, polysubstituted aromatic systems.

The thiol group is a soft nucleophile, readily participating in reactions such as S-alkylation, S-arylation, and Michael additions to form thioethers. The chlorine atom can be substituted or used as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. mdpi.com The methoxy group can be cleaved to reveal a phenol, which can then undergo further functionalization. This multi-functionality allows chemists to design synthetic routes where each part of the molecule is selectively elaborated to build intricate molecular frameworks.

Below is a table detailing the potential synthetic transformations for each functional group of this compound.

Table 1: Synthetic Utility of Functional Groups in this compound
Functional Group Type of Reaction Potential Product
Thiol (-SH) Nucleophilic Substitution Thioethers
Michael Addition β-Thio-carbonyl compounds
Oxidation Disulfides, Sulfonic acids
Chloro (-Cl) Suzuki Coupling Biaryl compounds
Heck Coupling Substituted alkenes
Buchwald-Hartwig Amination Aryl amines
Methoxy (-OCH₃) Ether Cleavage Phenols
Electrophilic Aromatic Substitution Further substituted aromatics

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry where enantiomeric purity is critical. Chiral thioethers are a significant class of organosulfur compounds with wide applications in medicine and asymmetric synthesis. bohrium.com The thiol functionality of this compound can be exploited in asymmetric reactions to generate chiral centers.

One common strategy is the conjugate addition of the thiol to a prochiral α,β-unsaturated system (e.g., enones, enoates). In the presence of a chiral catalyst, this reaction can proceed with high enantioselectivity, establishing a new stereocenter. The resulting chiral thioether can then be carried forward as an intermediate in the synthesis of a more complex target molecule. The development of asymmetric organocatalysis and transition-metal catalysis has provided a range of methods for achieving such thiol-mediated enantioselective transformations. rsc.org

Participation in Catalytic Processes

Beyond its role as a structural building block, the electronic and coordinating properties of this compound allow it to participate directly in catalytic cycles, either as a ligand for a metal center or as an organocatalyst itself.

The design of ancillary ligands is a cornerstone of modern transition metal catalysis, as ligands modulate the steric and electronic properties of the metal center, thereby controlling its reactivity and selectivity. researchgate.netmiamioh.edu The sulfur atom in this compound is an excellent donor for soft transition metals such as palladium, platinum, rhodium, and gold.

By coordinating to a metal, it can act as a ligand in various catalytic transformations. The chloro and methoxy substituents on the aromatic ring play a crucial role in fine-tuning the electronic properties of the sulfur donor atom. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can influence the electron density at the metal center, which in turn affects the catalyst's performance in reactions like cross-coupling, hydrogenation, and hydroformylation. The ability to modify the ligand backbone is a key principle in the rational design of catalysts for specific applications. nih.gov

Table 2: Potential Applications as a Ligand in Transition Metal Catalysis

Transition Metal Catalytic Reaction Role of Ligand
Palladium (Pd) Cross-Coupling (e.g., Suzuki, Heck) Stabilizes active catalytic species, influences reductive elimination.
Rhodium (Rh) Asymmetric Hydrogenation Creates chiral environment (if derivatized), tunes catalyst activity.
Gold (Au) Catalysis of C-C/C-X bond formation Modulates Lewis acidity of the gold center.
Nickel (Ni) C-X Cross-Coupling Analogous to palladium catalysis, often with different reactivity profiles. mdpi.com

Organocatalysis and Electrocatalysis Involving Thiol Functionality

Organocatalysis: Thiols and their conjugate bases (thiolates) are effective nucleophilic organocatalysts. The thiol group of this compound can catalyze reactions such as Michael additions, epoxidations, and Baylis-Hillman reactions. In a typical cycle, the thiol adds to an electrophile to form a reactive intermediate, which then reacts with another substrate before the catalyst is regenerated. The acidity and nucleophilicity of the thiol are key parameters that can be tuned by the electronic effects of the chloro and methoxy substituents.

Electrocatalysis: The thiol group can be readily oxidized to form a disulfide, and this redox couple (R-SH / R-S-S-R) is electrochemically active. This compound can be immobilized on an electrode surface, for example, by forming a self-assembled monolayer on a gold surface. Such modified electrodes can be used as platforms for electrocatalysis, mediating electron transfer between the electrode and a substrate in solution. This is relevant for the development of chemical sensors and for driving specific redox transformations.

Green Chemistry Principles in the Utilization of this compound

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. yale.edusigmaaldrich.com The strategic use of a multifunctional building block like this compound can align well with several of these principles.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org When used as a building block, designing synthetic routes that utilize all functional groups of the molecule contributes to higher atom economy.

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, reducing waste. yale.edu Employing this compound as a ligand in a transition metal catalyst or as an organocatalyst is a prime example of this principle in action.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. yale.eduacs.orgscispace.com The distinct reactivity of the functional groups on this compound can allow for selective reactions, potentially obviating the need for protecting the thiol or other groups, thus streamlining the synthesis.

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. sigmaaldrich.comacs.org Developing catalytic processes using this compound that operate at ambient temperature and pressure is a key goal for enhancing the sustainability of a synthesis.

Table 3: Application of Green Chemistry Principles

Green Chemistry Principle Application in the context of this compound
Prevention Designing syntheses that minimize byproduct formation.
Atom Economy Utilizing all functional groups in a multi-step synthesis to maximize material incorporation. acs.org
Catalysis Using the compound as a ligand or organocatalyst to reduce reagent loads and waste. yale.edu
Reduce Derivatives Leveraging the orthogonal reactivity of the functional groups to avoid protection/deprotection steps. acs.orgscispace.com
Safer Solvents & Auxiliaries Performing reactions in environmentally friendly solvents like water, ethanol, or supercritical CO₂. yale.edusigmaaldrich.com

Solvent-Free or Aqueous Medium Reactions

The push to replace volatile and often toxic organic solvents has led to the investigation of solvent-free (neat) conditions or the use of water as a reaction medium. nih.govdrhazhan.com These approaches offer substantial environmental benefits by minimizing waste, cost, and operational hazards. researchgate.net

Aqueous Medium Reactions: Traditionally, organic reactions involving non-polar reagents like thiols have been performed in organic solvents due to poor aqueous solubility. However, research has demonstrated that many organic reactions can be successfully conducted in water, sometimes with enhanced reactivity or selectivity. drhazhan.com For instance, the Michael addition of thiophenols to nitro olefins has been shown to proceed efficiently in aqueous media, yielding the corresponding nitro-sulfides in good yields. researchgate.net This methodology is attractive because it leverages water as a safe, inexpensive, and environmentally benign solvent. researchgate.net Applying this precedent to this compound, its participation in similar conjugate addition reactions in water is highly feasible, providing a greener route to complex thioethers.

Solvent-Free (Neat) Reactions: Conducting reactions without a solvent is a straightforward method for improving the sustainability of a chemical process. nih.gov Solvent-free conditions can lead to higher reaction concentrations, which may accelerate reaction rates and, in some cases, allow for a reduction in catalyst loading. nih.gov Studies on the Michael addition of thiols to chalcones have shown that in the absence of a solvent, excellent conversions can be achieved. nih.gov While this can sometimes come at the cost of stereoselectivity compared to optimized solvent systems, the significant reduction in waste makes it a compelling strategy. nih.gov The table below summarizes findings from a study on a model thiol reaction, illustrating the viability of solvent-free conditions.

Table 1: Effect of Reaction Medium on a Model Thiol Addition Reaction

Entry Solvent Catalyst Loading (mol%) Conversion (%) Enantiomeric Excess (ee, %)
1 Hexane 10 99 91
2 Liquid CO₂ 10 67 18
3 Solvent-Free 10 88 14
4 Solvent-Free 1 Good Conversion N/A

Data adapted from studies on analogous thiophenol reactions. "N/A" indicates data not available.

Atom-Efficient Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. buecher.deresearchgate.net

The synthesis of thioethers using this compound can be designed to maximize atom economy. Addition reactions are ideal candidates for achieving high atom efficiency. jocpr.com For example, the conjugate addition (Michael reaction) of the thiol group in this compound to an activated alkene is a 100% atom-economical process, as all atoms from both reactants are combined in the final product.

Catalytic processes can also enhance atom economy compared to stoichiometric reactions. wikipedia.org For example, catalytic hydrogenation is considered a nearly ideal reaction in terms of atom efficiency. wikipedia.org In the context of C-S bond formation, developing catalytic methods that avoid high-mass reagents that ultimately become waste is a key goal. wikipedia.org Modern cross-coupling reactions, while often highly effective, can have lower atom economies due to the use of stoichiometric bases and the generation of salt byproducts. jocpr.com Therefore, focusing on addition pathways or developing catalytic cycles where auxiliary reagents are minimized is crucial for the sustainable use of this compound.

Table 2: Comparison of Reaction Types by Atom Economy

Reaction Type General Transformation Atom Economy Relevance to this compound
Addition Reaction A + B → C 100% Michael addition to alkenes/alkynes.
Substitution Reaction A-B + C → A-C + B < 100% Nucleophilic aromatic substitution to form thioethers.
Elimination Reaction A → B + C < 100% Not a primary route for utilizing this thiol.

Mechanochemical Approaches in Synthesis and Catalysis

Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to initiate and sustain chemical reactions, often in the absence of a solvent. digitellinc.com This technique is a powerful tool for green chemistry, as it can significantly reduce reaction times, eliminate the need for bulk solvents, and sometimes provide access to products that are difficult to obtain through traditional solution-phase methods. researchgate.net

The application of mechanochemistry to reactions involving thiols is a promising area. For example, ball-milling has been effectively used to carry out Mitsunobu reactions, a fundamental transformation in synthetic chemistry, completing in as little as 10 minutes without any reaction solvent. researchgate.net This demonstrates that complex bond formations can be achieved efficiently under mechanochemical conditions.

For this compound, mechanochemical methods could be applied to various C-S bond-forming reactions. The solid-state mixing of the thiol with a suitable electrophile and a solid base or catalyst in a ball mill could provide a rapid and solvent-free route to thioethers and other sulfur-containing compounds. This approach is not only environmentally friendly but also aligns with process intensification, where production can be achieved in smaller, more efficient reactors. Recent developments have seen reactive extrusion used as a continuous-flow mechanochemical method, which could enable industrial-scale solvent-free synthesis and catalysis, further highlighting the potential of this technology. mdpi.com

Future Directions and Emerging Research Opportunities for 4 Chloro 3 Methoxybenzenethiol

Development of Novel Synthetic Routes with Enhanced Sustainability

The principles of green chemistry are increasingly guiding the development of new synthetic reactions to reduce pollution and energy consumption. nih.gov Future research on 4-Chloro-3-methoxybenzenethiol will likely focus on creating more environmentally friendly and efficient synthetic protocols.

Key areas for development include:

Use of Greener Solvents and Catalysts: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Future methods will likely explore the use of safer alternatives like water or ionic liquids. iwu.edusemanticscholar.org The use of non-toxic, inexpensive, and easy-to-handle catalysts, such as bismuth triflate, represents an attractive alternative to more hazardous Lewis acids. iwu.edu

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. patsnap.com Developing a continuous flow process for the synthesis of this compound or its precursors could lead to cleaner production methods with less waste. patsnap.com

Energy Efficiency: Employing alternative energy sources like photocatalysis can lead to reactions that operate at room temperature, eliminating the need for harsh heating conditions and reducing energy consumption. rice.edu A recently developed photocatalytic process using iron and sulfur catalysts activated by blue light offers a sustainable method for chlorination, a key step in synthesizing chlorinated aromatic compounds. rice.edu

Synthesis StrategyPotential Benefit for this compound Synthesis
Green Solvents (e.g., water, ionic liquids)Reduces use of volatile organic compounds (VOCs) and associated hazards. iwu.edu
Heterogeneous CatalysisSimplifies catalyst recovery and product purification, enabling catalyst recycling. escholarship.org
Continuous Flow ReactorsEnhances safety, improves reaction control, and reduces waste generation. patsnap.com
Multicomponent ReactionsIncreases synthetic efficiency by combining multiple steps, minimizing waste. rsc.org
PhotocatalysisEnables reactions at ambient temperature, lowering energy consumption. rice.edu

Exploration of New Reactivity Modes and Transformation Pathways

While the fundamental reactivity of the thiol and aryl chloride functional groups is well-established, there is significant potential to discover novel transformations for this compound. Exploring its reactivity under modern catalytic systems could unveil new synthetic possibilities.

Future research could focus on:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. acs.org Investigating the hydrothiolation of allenes or other unsaturated systems with this compound using a dual nickel/photoredox catalytic system could provide access to complex allylic thioethers. acs.org

C-S Cross-Coupling Reactions: The thiol group is an excellent nucleophile and coupling partner. wikipedia.org Modern copper-catalyzed methods that use readily available sulfur sources could be adapted for novel C-S bond formations, expanding the range of accessible thioether derivatives. organic-chemistry.org

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical reagents for oxidation and reduction reactions. acs.org The electrochemical rearrangement of related thiocarbamates suggests that similar strategies could be employed to explore new transformation pathways for derivatives of this compound.

Reactivity of the Aryl Chloride: While often less reactive than aryl bromides or iodides, the C-Cl bond can be activated using specialized nickel or palladium catalysts. Exploring modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at this position could lead to the synthesis of highly functionalized, multi-substituted aromatic compounds.

Advanced Applications in Functional Materials and Supramolecular Chemistry

The unique combination of a nucleophilic thiol group, a rigid aromatic scaffold, and specific substitution patterns makes this compound an attractive building block for advanced materials. Its ability to participate in non-covalent interactions is key to its potential in supramolecular chemistry. ijsr.net

Emerging opportunities include:

Supramolecular Polymers: Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to construct large, ordered assemblies from smaller molecular subunits. ijsr.netnih.gov The thiol group of this compound can act as a hydrogen bond donor or acceptor, while the aromatic ring can participate in π-stacking interactions. These features could be exploited to design novel supramolecular polymers with applications in drug delivery, sensing, or self-healing materials. mdpi.com

Coordination Polymers and Frameworks: The sulfur atom can coordinate to metal ions, making the compound a potential ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. mdpi.com Such materials are known for their porosity and could be designed for applications in gas storage, separation, and catalysis.

Organic Electronics: Organosulfur compounds are vital in the development of advanced materials for organic electronics. medium.com Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic devices.

Molecular Recognition and Sensing: The specific arrangement of functional groups could allow derivatives of this compound to act as hosts in host-guest complexes, selectively binding to specific molecules or ions. ijsr.net This could be harnessed to create chemical sensors for environmental or biological monitoring. mdpi.com

Potential Application AreaKey Role of this compound
Supramolecular GelsForms fibrous networks via hydrogen bonding and π-π stacking. nih.gov
Chemical SensorsActs as a ligand or host for selective analyte binding. mdpi.com
Metal-Organic FrameworksServes as an organic linker coordinating to metal nodes. mdpi.com
Organic ElectronicsFunctions as a building block for semiconducting materials. medium.com

Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies

A thorough understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. An integrated approach, combining experimental kinetic and spectroscopic studies with high-level computational modeling, can provide unparalleled insight into the reactivity of this compound.

Future research directions should include:

Computational Modeling (DFT): Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the influence of the chloro and methoxy (B1213986) substituents on the compound's reactivity. researchgate.net Such studies can elucidate the mechanisms of known reactions and guide the discovery of new ones. nih.gov

Kinetic Studies: Detailed kinetic analyses, including reaction rate measurements and the determination of kinetic isotope effects, can provide crucial experimental evidence for proposed reaction mechanisms. researchgate.net For example, these studies can help determine the rate-determining step of a reaction. researchgate.net

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor reaction progress and identify transient intermediates, providing a direct window into the reaction mechanism. nih.gov

Radical Trapping Experiments: To determine if a reaction proceeds via a free-radical pathway, experiments using radical quenching agents like TEMPO can be employed. researchgate.net The detection of trapped radical adducts provides strong evidence for a radical-involved mechanistic scenario. researchgate.net

Potential for High-Throughput Synthesis and Automated Discovery Platforms

The discovery of new materials and molecules with desired properties can be dramatically accelerated by using high-throughput and automated technologies. Applying these strategies to this compound could rapidly generate and screen libraries of its derivatives.

Key opportunities in this area involve:

Automated Synthesis: Laboratory automation, including the use of robotic liquid handlers and automated reaction platforms, can be used to perform a large number of reactions in parallel. This allows for the rapid exploration of different reaction conditions (catalysts, solvents, temperatures) to optimize synthetic routes.

Flow Chemistry Platforms: As mentioned, continuous flow reactors are well-suited for automation. patsnap.com An automated flow system could be developed to synthesize a library of this compound derivatives by systematically varying reactants and reagents.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS platforms can be used to rapidly screen them for desired biological or material properties. technologynetworks.com For example, compounds could be screened for their efficacy as enzyme inhibitors or for their electronic properties in material applications.

Click Chemistry Integration: The development of robust and biocompatible "click chemistry" reactions, such as the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, is highly amenable to high-throughput synthesis. chemrxiv.org Developing derivatives of this compound that can participate in such reactions would enable their rapid incorporation into larger and more diverse molecular scaffolds for drug and materials discovery. chemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 4-Chloro-3-methoxybenzenethiol?

  • Answer: The synthesis typically involves nucleophilic substitution or thiolation of a pre-functionalized aromatic precursor. For instance, a chlorinated methoxybenzene derivative (e.g., 4-chloro-3-methoxybromobenzene) can undergo thiolation via reaction with thiourea or sodium hydrosulfide under controlled conditions. Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Considerations: Monitor reaction progress via TLC and optimize temperature to avoid over-reduction or byproduct formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Answer:

  • NMR: 1^1H NMR will show a singlet for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons split due to substituent effects. The thiol (-SH) proton may appear as a broad peak (~δ 1.5–3.0 ppm) but is often absent due to exchange or oxidation.
  • IR: Strong absorbance for the C-S bond (~600–700 cm1^{-1}) and O-CH3_3 stretching (~2850 cm1^{-1}).
  • MS: Molecular ion peak (M+^+) and fragments corresponding to loss of Cl or SCH3_3 groups .
    • Validation: Cross-reference with authentic standards or computational simulations (DFT) to resolve ambiguities.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer:

  • PPE: Impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage: In airtight, light-resistant containers under inert atmosphere (N2_2) to prevent oxidation of the thiol group.
  • Spill Management: Neutralize with dilute sodium hypochlorite solution and adsorb using inert materials (vermiculite) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in avoiding disulfide byproducts?

  • Answer:

  • Inert Atmosphere: Conduct reactions under N2_2/Ar to suppress oxidative coupling of thiols to disulfides.
  • Catalytic Additives: Use reducing agents (e.g., Zn dust) or radical scavengers (TEMPO) to stabilize the thiol intermediate.
  • Workup: Immediate acidification (pH < 3) post-reaction to protonate the thiolate and minimize disulfide formation .
    • Troubleshooting: Monitor via LC-MS; if disulfides dominate, reduce reaction time or increase stoichiometry of the thiolating agent.

Q. What strategies resolve conflicting NMR data for this compound, such as unexpected splitting or missing -SH signals?

  • Answer:

  • Deuterated Solvents: Use DMSO-d6_6 to stabilize the thiol proton, enhancing its visibility in 1^1H NMR.
  • 2D NMR: Employ HSQC or COSY to assign overlapping aromatic signals and confirm substitution patterns.
  • Oxidation Check: Verify sample purity via TLC or HPLC; thiol oxidation to disulfides may eliminate the -SH signal .
    • Advanced Tools: Paramagnetic relaxation agents (e.g., Cr(acac)3_3) can sharpen broad peaks in 1^1H NMR.

Q. How is this compound utilized in the synthesis of heterocyclic compounds, and what mechanistic insights govern its reactivity?

  • Answer: The thiol group acts as a nucleophile or ligand in cyclization reactions. For example:

  • Thiadiazoles: React with nitriles or hydrazines under oxidative conditions to form 1,3,4-thiadiazole rings.
  • Metal Complexes: Coordinate with transition metals (e.g., Pd, Cu) to catalyze C-S cross-coupling reactions (e.g., forming aryl sulfides) .
    • Mechanistic Study: DFT calculations can map electron density on sulfur to predict regioselectivity in nucleophilic attacks.

Data Analysis & Experimental Design

Q. What computational methods are recommended to predict the reactivity and stability of this compound in novel reaction environments?

  • Answer:

  • DFT Calculations: Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to determine frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilicity indices.
  • MD Simulations: Assess solvation effects and thermal stability in polar vs. nonpolar solvents.
  • Software: Gaussian, ORCA, or NWChem for energy profiling; VMD for visualization .

Q. How can researchers design experiments to differentiate the catalytic activity of this compound from its oxidized disulfide form?

  • Answer:

  • Control Reactions: Compare reaction rates/yields under inert (thiol-active) vs. aerobic (disulfide-dominant) conditions.
  • Spectroscopic Probes: Use Ellman’s reagent (DTNB) to quantify free thiol concentration before/after reactions.
  • Kinetic Studies: Plot rate vs. [thiol] to establish catalytic dependence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.